molecular formula C15H21NO B13538634 1-(1-Benzylpiperidin-2-yl)propan-2-one

1-(1-Benzylpiperidin-2-yl)propan-2-one

Cat. No.: B13538634
M. Wt: 231.33 g/mol
InChI Key: JMNLFYDACCFNAY-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-2-yl)propan-2-one (CAS: 68423-31-4) is a ketone derivative featuring a benzyl-substituted piperidine ring attached to a propan-2-one moiety. Its molecular formula is C₁₅H₁₉NO, with a molecular weight of 229.32 g/mol . Its structural complexity, combining aromatic, heterocyclic, and ketone functionalities, makes it a subject of interest for comparative studies with analogous compounds.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(1-benzylpiperidin-2-yl)propan-2-one

InChI

InChI=1S/C15H21NO/c1-13(17)11-15-9-5-6-10-16(15)12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3

InChI Key

JMNLFYDACCFNAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCN1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with piperidine, followed by the addition of propan-2-one. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of 1-(1-Benzylpiperidin-2-yl)propan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-2-yl)propan-2-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below highlights key structural and molecular differences between 1-(1-Benzylpiperidin-2-yl)propan-2-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
1-(1-Benzylpiperidin-2-yl)propan-2-one 68423-31-4 C₁₅H₁₉NO 229.32 Benzyl, piperidine, propan-2-one
1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one N/A C₁₄H₁₈N₄O 258.32 Piperidine, phenylhydrazone, propan-2-one
2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one N/A C₂₁H₁₉NO 301.39 Benzyl, phenyl, pyridine, propan-1-one
1-(p-Tolylhydrazono)-propan-2-one (PTHP) N/A C₁₀H₁₂N₂O 176.22 p-Tolylhydrazone, propan-2-one

Key Observations :

  • Substituent Diversity : The target compound’s benzyl-piperidine group distinguishes it from analogs like PTHP (p-tolylhydrazone) and the pyridine-containing derivative in .
  • Molecular Weight : The pyridine derivative’s higher molecular weight (301.39 g/mol) reflects its extended aromatic system compared to the simpler piperidine-based target compound.

Biological Activity

1-(1-Benzylpiperidin-2-yl)propan-2-one, a compound with a unique structure, has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H19N(Molecular Weight 217.31 g mol)\text{C}_{14}\text{H}_{19}\text{N}\quad (\text{Molecular Weight }217.31\text{ g mol})

This structure includes a benzyl group attached to a piperidine ring, along with a propan-2-one moiety, contributing to its distinct chemical properties and biological activities.

1-(1-Benzylpiperidin-2-yl)propan-2-one is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Its mechanism of action may involve:

  • Modulation of Neurotransmitter Receptors : The compound potentially affects dopamine and sigma receptors, influencing neurotransmitter release and uptake.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing or diminishing their effects.

Neuropharmacological Effects

Research indicates that 1-(1-Benzylpiperidin-2-yl)propan-2-one exhibits several neuropharmacological effects:

  • Sigma Receptor Affinity : Studies have shown that related compounds exhibit high affinity for sigma receptors, which are implicated in various neurological disorders. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated significant binding affinities (Ki values as low as 3.90 nM for sigma1 receptors) .
  • Potential Anticonvulsant Activity : Related compounds have been evaluated for anticonvulsant properties in animal models, suggesting that similar derivatives could exhibit protective effects against seizures .

Case Studies and Experimental Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of related compounds. Here are notable findings:

Study Findings
Study on Sigma Receptors High affinity for sigma1 receptors; potential as imaging agents.
Anticonvulsant Activity Demonstrated efficacy in seizure models; favorable safety profile.
Neurotransmitter Interaction Modulation of neurotransmitter systems; ongoing research on therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(1-Benzylpiperidin-2-yl)propan-2-one, it is essential to compare it with structurally similar compounds:

Compound Structure Type Biological Activity
1-BenzylpiperidinePiperidine derivativeLimited neuropharmacological activity.
1-(4-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-oneComplex structureEnhanced receptor interaction; broader activity spectrum.

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